

# Technical Support Center: T2 Relaxation Effects of EOB-DTPA in Liver Imaging

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Compound of Interest		
Compound Name:	Eob-dtpa	
Cat. No.:	B3021170	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **EOB-DTPA** (Eovist®/Primovist®) in liver imaging studies. The following information addresses common issues related to the T2 relaxation effects of this contrast agent.

### Frequently Asked Questions (FAQs)

Q1: Does **EOB-DTPA** significantly affect T2 relaxation times in the liver?

A1: **EOB-DTPA** causes a minor decrease in the T2 relaxation times of both liver parenchyma and focal liver lesions.[1][2] This T2 shortening effect is generally not statistically significant.[1] [2] Therefore, acquiring T2-weighted images after the administration of **EOB-DTPA** is considered feasible and can help shorten the overall imaging time.[1][2]

Q2: Why do my T2-weighted images appear to have lower signal or look "noisy" after **EOB- DTPA** administration?

A2: The gadolinium in **EOB-DTPA** can cause a T2 shortening effect, which can lead to a decrease in signal intensity on T2-weighted images, especially at higher concentrations of the contrast agent within the liver parenchyma.[1][3] One study noted that a concentration of Gd-**EOB-DTPA** higher than 0.4 mmol/L could lead to a decrease in signal intensity on T2-weighted images.[1][3] While this effect is generally small, it can sometimes be perceived as lower signal or increased noise.



Q3: Can I acquire T2-weighted images after the dynamic contrast-enhanced phase to save time?

A3: Yes, it is a common and accepted practice to acquire T2-weighted and diffusion-weighted images between the dynamic contrast-enhanced examination and the hepatobiliary phase.[1] [2][4] This approach can shorten the overall MRI examination time without significantly impacting the diagnostic utility of the T2-weighted images for the characterization of focal liver lesions.[1][5]

Q4: How does the timing of post-contrast T2-weighted imaging affect the results?

A4: The T2 shortening effect may become more pronounced over time as **EOB-DTPA** accumulates in the hepatocytes. T2-weighted images acquired in the early phase after enhancement will appear more similar to unenhanced images.[6] Images acquired later, during the hepatobiliary phase, may show a more noticeable reduction in the signal of the liver parenchyma.[6]

Q5: Can the T2 relaxation effects of **EOB-DTPA** obscure the diagnosis of certain liver lesions?

A5: While the effect is generally minor, in some cases, the contrast-induced reduction in relaxation time can alter the signal characteristics of lesions. For example, hemangiomas, which are typically bright on T2-weighted images, may show inhomogeneous or low signal after **EOB-DTPA** administration, which could potentially lead to diagnostic confusion if pre-contrast images are not available for comparison.[4][7]

## **Troubleshooting Guides**

## Issue 1: Unexpectedly Low Signal or High Noise in Post-Contrast T2-Weighted Images

Possible Cause:

- Higher than usual concentration of EOB-DTPA in the liver parenchyma leading to a more pronounced T2 shortening effect.
- Suboptimal imaging parameters for post-contrast acquisition.



#### **Troubleshooting Steps:**

- Review Injection Protocol: Ensure the correct dosage of EOB-DTPA was administered according to the recommended guidelines (typically 0.025 mmol/kg).
- Optimize Imaging Window: If possible, acquire T2-weighted images earlier after the dynamic phase (e.g., within 4-10 minutes) rather than waiting for the full hepatobiliary phase, as the T2 shortening effect may be less pronounced.[6][8]
- Adjust Sequence Parameters:
  - Increase Signal Averages (NEX/NSA): This can improve the signal-to-noise ratio (SNR) at the expense of longer acquisition time.
  - Widen Receiver Bandwidth: This can reduce motion artifacts but may decrease SNR.
  - Use Parallel Imaging: Techniques like GRAPPA or ASSET can shorten echo trains and reduce blurring, which can be beneficial in post-contrast imaging.
- Acquire Pre-Contrast T2-Weighted Images: As a best practice, always acquire pre-contrast T2-weighted images. This provides a baseline for comparison and helps to avoid misinterpretation of signal changes caused by the contrast agent.[4]

## Issue 2: Inaccurate or Inconsistent T2 Relaxation Time Measurements Post-Contrast

#### Possible Cause:

- Influence of T1 effects on the T2 measurement.
- Inconsistent region of interest (ROI) placement between pre- and post-contrast images.
- Motion artifacts affecting signal intensity measurements.

#### **Troubleshooting Steps:**

 Use a Robust T2 Measurement Protocol: Employ a dual-echo or multi-echo spin-echo sequence. Ensure that the repetition time (TR) is sufficiently long (e.g., > 2000 ms) to



minimize T1 contamination.

- Consistent ROI Placement: Carefully place ROIs on the same anatomical location in both pre- and post-contrast images. Use anatomical landmarks to ensure consistency. When analyzing focal lesions, place the ROI within the solid component of the lesion.
- Motion Correction: Use respiratory triggering or breath-holding techniques to minimize motion artifacts that can corrupt signal intensity measurements.
- Verify Calculation Method: Ensure the correct formula is being used to calculate the T2 relaxation time from the signal intensities at different echo times (see Experimental Protocols section).

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **EOB-DTPA** on T2 relaxation times as reported in the literature.

Table 1: T2 Relaxation Time Changes in Liver Parenchyma and Focal Liver Lesions

Tissue Type	Pre- Contrast T2 (ms)	Post- Contrast T2 (ms)	Percent Decrease (%)	Statistical Significanc e	Reference
Liver Parenchyma	-	-	2.7	Not Significant (p=0.606)	[1]
Focal Liver Lesions	-	-	3.6	Not Significant (p=0.057)	[1]
Metastasis from Colorectal Carcinoma	111	104	6.3	-	[1]



Note: The study by Szczyrbek et al. (2016) did not provide the mean pre- and post-contrast T2 values for the liver parenchyma and focal liver lesions in their main text, only the percentage decrease and a box-plot representation.

## **Experimental Protocols**

#### **Protocol 1: Measurement of T2 Relaxation Time in Liver**

This protocol is based on the methodology described by Szczyrbek et al. (2016).[1]

- 1. MRI System:
- 1.5T MR scanner
- 2. Imaging Sequence:
- Dual-echo T2-weighted turbo spin-echo (TSE) sequence acquired in the axial plane.
- Respiratory-triggered or breath-hold acquisition to minimize motion.
- 3. Sequence Parameters (Example):
- Repetition Time (TR): > 2000 ms (to minimize T1 effects)
- Echo Time 1 (TE1): ~84 ms
- Echo Time 2 (TE2): ~228 ms
- Flip Angle: 90°
- Slice Thickness: 6 mm
- Matrix: 120 x 192
- Field of View (FOV): 344 mm
- Fat Suppression: Spectral fat suppression
- 4. Image Acquisition Timing:



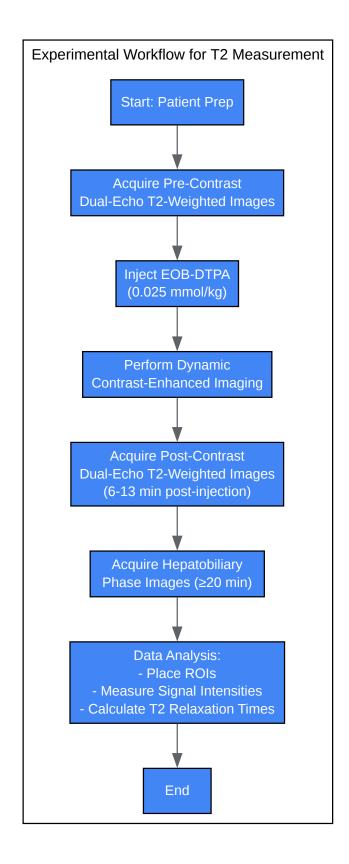
- Pre-Contrast: Acquire the dual-echo T2-weighted TSE sequence before the administration of EOB-DTPA.
- Post-Contrast: Administer **EOB-DTPA** (0.025 mmol/kg). After the dynamic contrast-enhanced phases, and before the hepatobiliary phase (e.g., approximately 6-13 minutes post-injection), repeat the same dual-echo T2-weighted TSE sequence.

#### 5. Data Analysis:

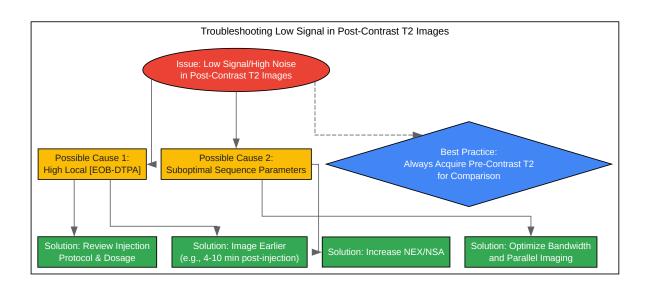
- Place regions of interest (ROIs) in the liver parenchyma and/or focal lesions on both pre- and post-contrast images, ensuring consistent anatomical location.
- Measure the mean signal intensity (SI) within the ROIs for each echo time (SI\_TE1 and SI\_TE2).
- Calculate the T2 relaxation time using the following formula: T2 = (TE2 TE1) / [ln(SI\_TE1 / SI\_TE2)]

#### **Visualizations**









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